Cas no 2172393-99-4 (4-(4-chloro-3-methoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid)

4-(4-chloro-3-methoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4-chloro-3-methoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid
- 4-(4-chloro-3-methoxyphenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
- 2172393-99-4
- EN300-1454327
-
- インチ: 1S/C27H24ClNO5/c1-33-25-12-16(10-11-24(25)28)21-13-29(14-22(21)26(30)31)27(32)34-15-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-12,21-23H,13-15H2,1H3,(H,30,31)
- InChIKey: SFOTUWRHRHMYON-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1OC)C1CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1C(=O)O
計算された属性
- せいみつぶんしりょう: 477.1343006g/mol
- どういたいしつりょう: 477.1343006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 6
- 複雑さ: 727
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 76.1Ų
4-(4-chloro-3-methoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1454327-1.0g |
4-(4-chloro-3-methoxyphenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172393-99-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1454327-1000mg |
4-(4-chloro-3-methoxyphenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172393-99-4 | 1000mg |
$2083.0 | 2023-09-29 | ||
Enamine | EN300-1454327-5000mg |
4-(4-chloro-3-methoxyphenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172393-99-4 | 5000mg |
$6043.0 | 2023-09-29 | ||
Enamine | EN300-1454327-500mg |
4-(4-chloro-3-methoxyphenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172393-99-4 | 500mg |
$2000.0 | 2023-09-29 | ||
Enamine | EN300-1454327-100mg |
4-(4-chloro-3-methoxyphenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172393-99-4 | 100mg |
$1834.0 | 2023-09-29 | ||
Enamine | EN300-1454327-50mg |
4-(4-chloro-3-methoxyphenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172393-99-4 | 50mg |
$1750.0 | 2023-09-29 | ||
Enamine | EN300-1454327-250mg |
4-(4-chloro-3-methoxyphenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172393-99-4 | 250mg |
$1917.0 | 2023-09-29 | ||
Enamine | EN300-1454327-10000mg |
4-(4-chloro-3-methoxyphenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172393-99-4 | 10000mg |
$8961.0 | 2023-09-29 | ||
Enamine | EN300-1454327-2500mg |
4-(4-chloro-3-methoxyphenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172393-99-4 | 2500mg |
$4084.0 | 2023-09-29 |
4-(4-chloro-3-methoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid 関連文献
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
4-(4-chloro-3-methoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acidに関する追加情報
4-(4-Chloro-3-methoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic Acid (CAS No. 2172393-99-4): A Comprehensive Overview
4-(4-Chloro-3-methoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid (CAS No. 2172393-99-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is characterized by its unique structural features and potential applications in drug development.
The Fmoc group, specifically the (9H-fluoren-9-yl)methoxycarbonyl moiety, is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and ease of removal. The presence of this group in the compound provides enhanced solubility and stability, making it an attractive candidate for various chemical and biological studies.
The 4-chloro-3-methoxyphenyl substituent adds further complexity to the molecule, contributing to its pharmacological properties. This substituent has been shown to influence the compound's binding affinity and selectivity towards specific biological targets, which is crucial for optimizing its therapeutic potential.
Recent studies have highlighted the importance of 4-(4-chloro-3-methoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a specific enzyme involved in cancer progression. The researchers found that the compound effectively inhibited the enzyme's activity, leading to reduced tumor growth in preclinical models.
In another study, researchers explored the use of 4-(4-chloro-3-methoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid as a lead compound for developing drugs targeting neurodegenerative diseases. The compound was found to cross the blood-brain barrier efficiently and exhibit neuroprotective effects, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 4-(4-chloro-3-methoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid involves several steps, including the formation of the Fmoc protected pyrrolidine ring and the introduction of the 4-chloro-3-methoxyphenyl substituent. The synthetic route is well-documented in the literature and can be adapted for large-scale production, making it feasible for industrial applications.
One of the key challenges in working with this compound is ensuring its purity and stability during synthesis and storage. Researchers have developed robust methods to purify and characterize 4-(4-chloro-3-methoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid, using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These methods are essential for maintaining the quality and consistency of the compound in both research and commercial settings.
The pharmacokinetic properties of 4-(4-chloro-3-methoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid have also been extensively studied. Preclinical data indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for its potential use as a drug candidate. The compound's ability to penetrate biological membranes and reach target tissues without significant degradation makes it an attractive option for further development.
In conclusion, 4-(4-chloro-3-methoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid (CAS No. 2172393-99-4) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its pharmacological properties, make it a valuable tool for advancing our understanding of various biological processes and developing new therapeutic strategies. Ongoing research continues to explore its full potential, paving the way for innovative treatments in areas such as cancer and neurodegenerative diseases.
2172393-99-4 (4-(4-chloro-3-methoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid) 関連製品
- 1704171-05-0(4-(3-methylfuran-2-yl)but-3-en-2-amine)
- 392243-50-4(3,4,5-triethoxy-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 28128-19-0(2-Mercaptopurine)
- 1235202-51-3(2-(2-methylphenoxy)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}acetamide)
- 2869955-57-5(3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid)
- 263161-34-8((Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide)
- 1493733-00-8(tert-butyl (3R)-3-hydroxyazepane-1-carboxylate)
- 2109736-53-8(4-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylbutanoic acid)
- 1274669-45-2(2-(2-bromopropyl)quinoxaline)
- 1121585-31-6(4-phenoxybenzo[b]thiophene)



